Ropentofylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily known for its potential in treating neurodegenerative diseases and conditions such as Alzheimer’s disease, multi-infarct dementia, and ischemic stroke . This compound acts as a phosphodiesterase inhibitor and an adenosine reuptake inhibitor, which contributes to its neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ropentofylline involves the reaction of 3-methylxanthine with 5-oxohexanoic acid in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ropentofylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying xanthine derivatives and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a treatment for neurodegenerative diseases, ischemic stroke, and chronic pain.
Industry: Utilized in the development of neuroprotective drugs and therapies.
Mechanism of Action
Ropentofylline exerts its effects through multiple mechanisms:
Phosphodiesterase Inhibition: Inhibits phosphodiesterase, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which play crucial roles in cellular signaling.
Adenosine Reuptake Inhibition: Blocks the reuptake of adenosine, enhancing its signaling and providing neuroprotective effects.
Anti-Apoptotic Action: Activates the cAMP–PKA system, depresses the caspase cascade, and modifies Bcl-2 family proteins, thereby preventing apoptosis.
Comparison with Similar Compounds
Ropentofylline is closely related to other xanthine derivatives, such as:
Pentoxifylline: Used for intermittent claudication and has vasodilatory properties.
Theophylline: Commonly used as a bronchodilator in respiratory diseases.
Caffeine: Widely known for its stimulant effects.
This compound stands out due to its unique combination of phosphodiesterase inhibition and adenosine reuptake inhibition, making it particularly effective in neuroprotection .
Properties
Molecular Formula |
C14H20N4O4 |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
5-(3-methyl-2,6-dioxo-7-propylpurin-1-yl)pentanoic acid |
InChI |
InChI=1S/C14H20N4O4/c1-3-7-17-9-15-12-11(17)13(21)18(14(22)16(12)2)8-5-4-6-10(19)20/h9H,3-8H2,1-2H3,(H,19,20) |
InChI Key |
COZXOOXXLNUDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.